molecular formula C21H18N4O5 B12358100 7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No.: B12358100
M. Wt: 406.4 g/mol
InChI Key: WGRDLHAWAHMKJA-UHFFFAOYSA-N
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Description

7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

The synthesis of 7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves several steps. The synthetic route typically starts with commercially available reagents and involves the formation of the triazolopyrazine core through cyclization reactions. The fluorenylmethoxycarbonyl (Fmoc) group is introduced as a protecting group to facilitate the synthesis. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles.

Scientific Research Applications

7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target. Detailed studies are required to elucidate the exact mechanisms and pathways .

Properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C21H18N4O5/c26-19(27)17-9-25-18(22-23-20(25)28)10-24(17)21(29)30-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)

InChI Key

WGRDLHAWAHMKJA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2N1C(=O)N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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